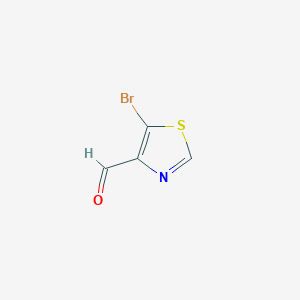
6-fluoro-8-nitroquinolin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-8-nitroquinolin-3-ol is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. The incorporation of fluorine and nitro groups into the quinoline structure enhances its biological activity and chemical properties, making it a valuable compound for research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-8-nitroquinolin-3-ol typically involves the introduction of fluorine and nitro groups into the quinoline ring. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion, followed by nitration. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the substitution and nitration reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the desired product with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
6-fluoro-8-nitroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Reduction: The major product is 6-amino-8-nitroquinolin-3-ol.
Substitution: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Aplicaciones Científicas De Investigación
6-fluoro-8-nitroquinolin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in the development of new drugs, particularly for its antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 6-fluoro-8-nitroquinolin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and nitro groups enhance its binding affinity and specificity towards these targets. For example, it may inhibit bacterial enzymes, leading to the disruption of essential cellular processes and ultimately causing cell death .
Comparación Con Compuestos Similares
Similar Compounds
6-fluoroquinoline: Lacks the nitro group, which may result in different biological activities.
8-nitroquinoline: Lacks the fluorine atom, which may affect its chemical properties and reactivity.
6,8-difluoroquinoline: Contains two fluorine atoms, which may enhance its biological activity compared to 6-fluoro-8-nitroquinolin-3-ol.
Uniqueness
This compound is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
1386998-10-2 |
|---|---|
Fórmula molecular |
C9H5FN2O3 |
Peso molecular |
208.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[3,4-b]-1,4-dioxin-2-methanamine, 2,3-dihydro-](/img/structure/B6227583.png)

